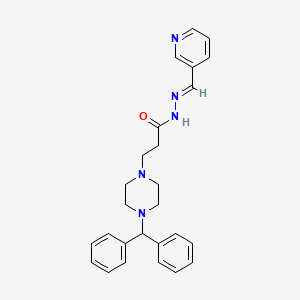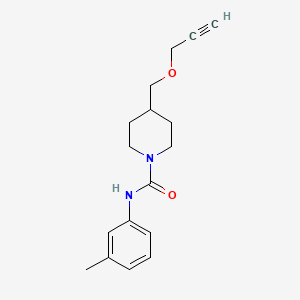![molecular formula C12H10BrN3OS B2484062 2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 70420-99-4](/img/structure/B2484062.png)
2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C12H10BrN3OS and its molecular weight is 324.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Pharmacology
Histamine H3 Receptor Inverse Agonists
Compounds related to pyridazin-3-one, like CEP-26401, have been identified as potent, selective histamine H3 receptor inverse agonists. These are explored for potential treatment of attentional and cognitive disorders (Hudkins et al., 2011).
Glutaminase Inhibitors
Derivatives such as Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs are being studied as glutaminase inhibitors, showing promise in cancer therapy (Shukla et al., 2012).
Antimicrobial Agents
Heterocyclic compounds incorporating sulfamoyl moieties, similar in structure to the pyridazin-3-ylsulfanylacetamide, have been synthesized and evaluated for their antimicrobial properties (Darwish et al., 2014).
Anti-Asthmatic Agents
Synthesis of imidazo[1,2-b]pyridazines and related compounds has been explored for their potential use as anti-asthmatic agents (Kuwahara et al., 1996).
Materials Science and Corrosion Inhibition
Corrosion Inhibition of Mild Steel
Pyridazine derivatives have been investigated for their effects on the corrosion inhibition of mild steel in acidic environments. Their efficiency and the mechanism of action have been studied extensively (Mashuga et al., 2017).
Base Oil Improvement
Pyridazinone derivatives have been synthesized and tested as antioxidants for base oil improvement, demonstrating potential in enhancing the quality and performance of lubricants (Nessim, 2017).
Quantum Chemical Analysis and Molecular Studies
Quantum Chemical Analysis
Studies involving quantum chemical calculations and spectroscopic analysis have been conducted on novel pyridazine derivatives to understand their molecular structure and interactions (Mary et al., 2020).
Molecular Docking Studies
Some pyridazine derivatives have been synthesized and assessed for various biological activities, including antimicrobial, antioxidant, and antitubercular activities. Molecular docking studies help understand their potential mechanisms of action (Fathima et al., 2021).
Wirkmechanismus
Target of Action
Pyridazinone derivatives, a class to which this compound belongs, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Pharmacokinetics
A related compound, 6-(4-bromophenyl)pyridazin-3(2h)-one, has been reported to have high gastrointestinal absorption and is a cyp1a2 inhibitor . It also has a Log Po/w (iLOGP) of 1.95, indicating its lipophilicity .
Eigenschaften
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3OS/c13-9-3-1-8(2-4-9)10-5-6-12(16-15-10)18-7-11(14)17/h1-6H,7H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRZTIKOJUHSGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B2483979.png)
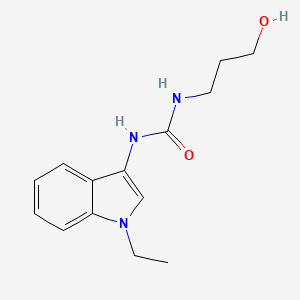
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2483981.png)


![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2483986.png)
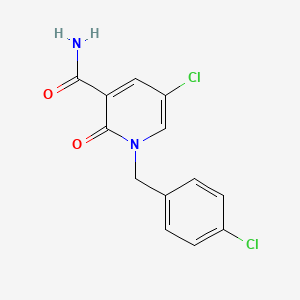
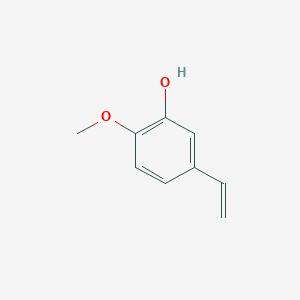
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2483991.png)
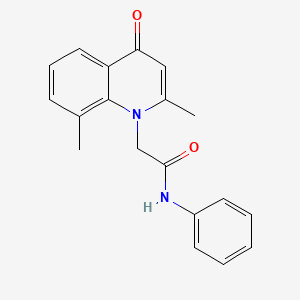
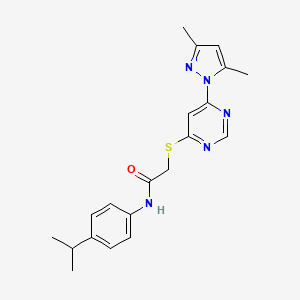
![2-((3,5-dimethoxybenzyl)sulfonyl)-1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2483996.png)
